![molecular formula C18H22O3Si B1313688 2-((tert-Butyldiphenylsilyl)oxy)acetic acid CAS No. 76271-74-4](/img/structure/B1313688.png)
2-((tert-Butyldiphenylsilyl)oxy)acetic acid
Overview
Description
“2-((tert-Butyldiphenylsilyl)oxy)acetic acid” is a chemical compound with the CAS Number: 76271-74-4 . It has a molecular weight of 314.46 and its IUPAC name is { [tert-butyl (diphenyl)silyl]oxy}acetic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of glycolic acid with tert-butyldiphenylchlorosilane (TBDPSCl) in pyridine . The reaction is allowed to proceed at room temperature overnight. After vacuum removal of pyridine and addition of distilled water, the mixture is extracted with ethyl acetate. The organic layer is then neutralized with 5% aqueous HCl, washed with brine, dried over Na2SO4, filtered, and concentrated. The residue is purified on a silica gel column using a gradient of ethyl acetate/petroleum ether (1/2) to give a colorless oil .Molecular Structure Analysis
The molecular structure of “2-((tert-Butyldiphenylsilyl)oxy)acetic acid” is represented by the linear formula C18H22O3Si . The InChI code for this compound is 1S/C18H22O3Si/c1-18(2,3)22(21-14-17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) .Chemical Reactions Analysis
The tert-butyldiphenylsilyl group is known for its increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups . It is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers .Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . It should be stored in a dry place at 2-8°C .Scientific Research Applications
Organic Synthesis
“2-((tert-Butyldiphenylsilyl)oxy)acetic acid” is often used in organic synthesis due to its unique properties. The tert-butyldiphenylsilyl (TBDPS) group is known for its increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups . This makes it a valuable tool in complex organic synthesis procedures.
Protection of Hydroxyl Groups
The TBDPS group is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . This makes “2-((tert-Butyldiphenylsilyl)oxy)acetic acid” useful in reactions where selective deprotection is required.
Chemoselective Deprotection
An efficient and chemoselective protocol using LiOAc as a bifunctional Lewis acid-Lewis base catalyst allows the selective deprotection of aryl silyl ethers in the presence of acetates, epoxides, and aliphatic silyl ethers . This suggests potential applications of “2-((tert-Butyldiphenylsilyl)oxy)acetic acid” in chemoselective deprotection reactions.
Safety and Hazards
properties
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3Si/c1-18(2,3)22(21-14-17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVZUDBOTZUEOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456751 | |
Record name | 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76271-74-4 | |
Record name | 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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